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molecular formula C7H6ClN3 B189248 4-chloro-1H-indazol-3-amine CAS No. 20925-60-4

4-chloro-1H-indazol-3-amine

Cat. No. B189248
M. Wt: 167.59 g/mol
InChI Key: QPLXQNVPEHUPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051252

Procedure details

Analogously to Example 1, 0.2 mol of 3-amino-4-chloroindazole in 100 ml of pyrocarbonic acid diethyl ester gives 3-amino-4-chloroindazole-2-carboxylic acid ethyl ester (melting point: 109°-111° C; 63% of theory) in 3 hours at 20°-30° C.
Name
3-amino-4-chloroindazole-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[C:14]([NH2:15])=[C:13]2[C:8]([CH:9]=[CH:10][CH:11]=[C:12]2[Cl:16])=[N:7]1)=O)C>C(OC(OC(OCC)=O)=O)C>[NH2:15][C:14]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[Cl:16])[NH:7][N:6]=1

Inputs

Step One
Name
3-amino-4-chloroindazole-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1N=C2C=CC=C(C2=C1N)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OC(=O)OC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC=CC(=C12)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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